1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol
Beschreibung
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol is a complex organic compound featuring a cyclopropyl group, a phenyl group, and a piperidinyl group
Eigenschaften
Molekularformel |
C23H29NO |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2 |
InChI-Schlüssel |
GZUDNCQEOHGFEE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Kanonische SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol typically involves multiple steps, including the formation of the cyclopropyl and phenyl groups, followed by the introduction of the piperidinyl group. Common synthetic routes may involve:
Grignard Reactions: Utilizing phenylmagnesium bromide and cyclopropyl bromide to form the intermediate compounds.
Reduction Reactions: Employing reducing agents such as lithium aluminum hydride to reduce ketones or aldehydes to alcohols.
Substitution Reactions: Introducing the piperidinyl group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways and potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The cyclopropyl and piperidinyl groups play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Differing by the presence of a methyl group instead of a cyclopropyl group.
1-(4-Fluorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Featuring a fluorine atom instead of a cyclopropyl group.
1-(4-Chlorophenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol: Containing a chlorine atom in place of the cyclopropyl group.
The uniqueness of 1-(4-Cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
